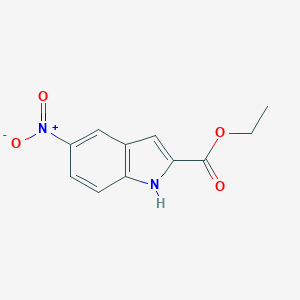

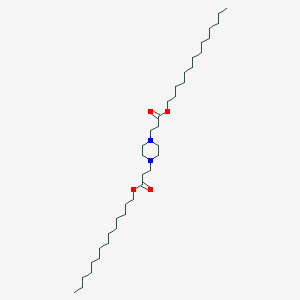

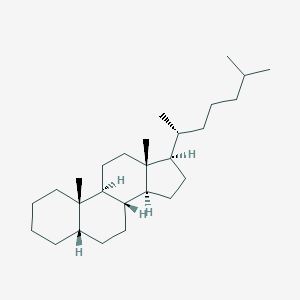

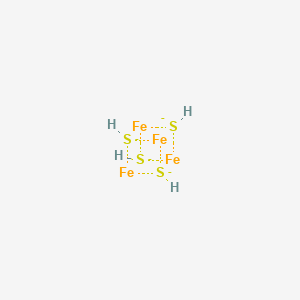

![molecular formula C10H15N3O B057423 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol CAS No. 111247-61-1](/img/structure/B57423.png)

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol

Descripción general

Descripción

"[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural significance and potential pharmacological applications. Despite the user's request to exclude applications, it's noteworthy that the structural components of this compound suggest a versatile framework for chemical modifications and investigations into its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include condensation reactions, the use of specific catalysts, and optimization of reaction conditions to achieve high yields and purity. For example, compounds with a similar framework have been synthesized by condensing diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in the presence of a base and a solvent, showcasing a method for attaching functional groups to the piperidin-4-yl moiety (Girish et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques like X-ray crystallography to reveal the geometry and conformation of compounds. The structure of a compound similar to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" revealed a chair conformation of the piperidine ring and showcased inter- and intramolecular hydrogen bonding, indicating how structural features can affect the compound's physical and chemical properties (Girish et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of novel compounds related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" has been explored through various methodologies. For instance, Wu Feng (2011) reported the three-component synthesis and characterization of a derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating a strategic approach to developing complex molecules from simpler precursors (Wu Feng, 2011). Similarly, Girish et al. (2008) described the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing the use of X-ray crystallography for structural elucidation (H. R. Girish et al., 2008).

Pharmacokinetics and Metabolism

Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a core structure related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol", providing valuable insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds (Raman K. Sharma et al., 2012).

Antimicrobial Activity

Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of some piperidine-containing pyrimidine imines and thiazolidinones, highlighting the antimicrobial potential of these compounds (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Materials Science Applications

The applications of "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" derivatives extend into materials science, particularly in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations, demonstrating the potential of these compounds in protecting metal surfaces (S. Kaya et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380153 | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

CAS RN |

111247-61-1 | |

| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.